molecular formula C12H16O2S B11795104 Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate

Cat. No.: B11795104
M. Wt: 224.32 g/mol
InChI Key: HKZYRVKCTQQRBB-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a chemical compound built on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure of high significance in medicinal chemistry research. Derivatives of this core structure are extensively investigated for their diverse biological activities, positioning them as valuable intermediates and candidates in drug discovery. Specific research on tetrahydrobenzo[b]thiophene derivatives has explored their potential as anticancer agents. Studies have shown that these compounds can act as inhibitors of key enzymes involved in cancer cell metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are overexpressed in various cancers including colorectal cancer . The inhibition of these enzymes disrupts the "Warburg effect," a metabolic switch in proliferating tumor cells, thereby reducing tumor survival and proliferation . Furthermore, this class of compounds is also recognized for its significant antioxidant properties. The tetrahydrobenzo[b]thiophene core serves as a key pharmacophore in the synthesis of novel derivatives evaluated for their capacity to combat oxidative stress, which is implicated in numerous diseases . The synthetic versatility of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, often accessible via methods like the Gewald reaction, allows for the elaboration of various functional groups, enabling structure-activity relationship (SAR) studies and the optimization of desired biological properties . This makes compounds like this compound a versatile building block for generating new chemical entities for pharmacological and biochemical research. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetate

InChI

InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-7,9H,2-5,8H2,1H3

InChI Key

HKZYRVKCTQQRBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CS2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The second step involves hydrogenation of the alkylated intermediate using 10% palladium on charcoal (Pd/C) in toluene. This step reduces any residual double bonds in the benzo[b]thiophene ring, yielding the fully saturated tetrahydrobenzo[b]thiophene system. The reaction achieves an 88% yield after 24 hours, highlighting its efficiency.

Key Data:

  • Reagents: NaH, THF, H₂, Pd/C

  • Conditions: Reflux (Step 1), 24 h hydrogenation (Step 2)

  • Yield: 88% (Step 2)

Alternative Synthetic Routes

Diazonium Salt Coupling

A less common method involves diazonium salts derived from 3-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Reaction with ethyl cyanoacetate in 1,4-dioxane under reflux forms cyanoacetamido derivatives, which are hydrolyzed and esterified to yield the target compound.

Reaction Conditions:

  • Temperature: 80°C (reflux)

  • Catalyst: Triethylamine

  • Yield: 79–82% for analogous compounds

Direct Esterification

Ethyl 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid can be esterified using ethanol and a catalytic acid. This method is less favored due to lower yields compared to alkylation-hydrogenation approaches.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Two-Step AlkylationHigh efficiency, scalableRequires hydrogenation equipment88%
Gewald ReactionModular intermediate functionalizationMulti-step, lower overall yield~70%
Diazonium CouplingNovel pathwayComplex purification steps79–82%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate exhibit significant antioxidant activity. A study synthesized various compounds based on this structure and evaluated their ability to scavenge free radicals. The results showed that certain derivatives effectively reduced oxidative stress in biological systems, suggesting potential applications in preventing oxidative damage related to aging and chronic diseases .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. In a comparative study of synthesized derivatives, this compound demonstrated notable activity against several bacterial strains, including Bacillus subtilis and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, which could be leveraged in developing new antibacterial agents .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The structure's ability to interact with the enzyme suggests it could enhance acetylcholine levels in the brain, thereby improving cognitive function . Molecular docking studies have supported these findings by illustrating favorable binding interactions between the compound and the active site of acetylcholinesterase .

Synthesis of Novel Heterocycles

This compound serves as a precursor for synthesizing various heterocyclic compounds. These derivatives have shown promise in fields such as pharmaceuticals and agrochemicals due to their diverse biological activities. For instance, multi-component reactions involving this compound have led to the development of thiazole and pyrimidine derivatives with enhanced pharmacological profiles .

Case Studies

StudyFocusFindings
Madhavi et al. (2016)Antioxidant and Antibacterial ActivitySynthesized various derivatives; exhibited significant antioxidant and antibacterial properties against common pathogens .
Székely et al. (2008)Antituberculosis PropertiesInvestigated related compounds; highlighted potential for developing antituberculosis agents based on structural analogs .
Recent Molecular Docking StudiesAcetylcholinesterase InhibitionDemonstrated strong binding affinity; suggests therapeutic potential for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate

This analog replaces the acetate group with a 3-carboxylate and introduces an amino substituent at the 2-position. The amino group enhances nucleophilic reactivity, allowing it to undergo acetylation or cyanoacetylation to form derivatives like N-acetyl or N-cyanomethylacetamide compounds . Compared to the parent compound, this derivative exhibits greater versatility in forming fused heterocycles, such as thieno[2,3-d]pyrimidines, via reactions with benzoyl chloride or hydrazine hydrate .

Property Ethyl 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)acetate Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate
Functional Groups Acetate at 4-position 3-Carboxylate and 2-amino substituent
Key Reactivity Knoevenagel condensation Acetylation, cyclization with benzoyl chloride
Molecular Weight (g/mol) Not explicitly reported (estimated ~250–300) 253.3 (based on C₁₂H₁₅NO₂S)
Spectral Data FT-IR and Raman spectra available Characterized via FT-IR and NMR

Ethyl 2-({[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetyl}amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate

This derivative (C₂₆H₂₇NO₄S, MW 449.56) incorporates a bulky biphenyl-oxyacetyl group at the 2-position, significantly increasing steric hindrance and lipophilicity compared to the parent compound. Such modifications are common in drug design to enhance target binding or metabolic stability. The biphenyl moiety may improve interactions with hydrophobic enzyme pockets, though this comes at the cost of reduced solubility .

Cyanoacrylamide Derivatives (e.g., 5a-i)

This compound reacts with aldehyde derivatives to form cyanoacrylamides via Knoevenagel condensation. These derivatives exhibit extended π-conjugation due to the cyanoacrylamide group, which can enhance electronic properties and bioactivity. For example, such compounds are explored as kinase inhibitors or antimicrobial agents .

Property This compound Cyanoacrylamide Derivatives (e.g., 5a-i)
Core Structure Tetrahydrobenzo[b]thiophene with acetate Tetrahydrobenzo[b]thiophene with cyanoacrylamide
Bioactivity Intermediate, limited direct bioactivity Potential kinase inhibition
Synthetic Utility Precursor for condensations Final bioactive products

Key Research Findings

  • Reactivity Differences: The parent acetate compound is less reactive in cyclization reactions compared to its amino-substituted analog, which readily forms thienopyrimidinones .
  • Spectral Characterization: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been extensively characterized via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 1.3 ppm for ethyl CH₃) .
  • Pharmacological Potential: Derivatives like the biphenyl-substituted analog (MW 449.56) highlight the balance between molecular weight and bioactivity, though solubility remains a challenge .

Biological Activity

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H16O2S
  • CAS Number : 135399-24-5
  • Structure : The compound features a tetrahydrobenzo[b]thiophene moiety, which is significant for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to tetrahydrobenzo[b]thiophenes. Notably:

  • In Vitro Studies : this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines. For instance:
    • HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
    • L1210 and CEM Cells : These murine leukemia and human T-lymphoblastoid leukemia cell lines were also tested, with results demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The compound appears to act by interfering with microtubule dynamics, a critical process in cell division. Studies indicated that it could induce microtubule depolymerization at concentrations as low as 10 µM .

Table 1: Antiproliferative Activity Against Various Cell Lines

Cell LineIC50 (µM)Notes
HeLa1.1High potency observed
L12102.8Effective against leukemia
CEM2.3Selective for cancer cells

Selective Toxicity

This compound demonstrated significant selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .

Additional Biological Activities

Beyond antiproliferative effects, compounds structurally related to this compound have been investigated for other biological activities:

  • Antimicrobial Properties : Some derivatives showed promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain studies suggested that similar compounds might exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate?

Methodological Answer:
The compound is synthesized via multistep routes involving cyclocondensation, coupling, or heterocyclization reactions. Key methods include:

  • Cyclocondensation: Reacting ethyl cyanoacetate with cyclohexanone derivatives in ethanol under reflux, followed by sulfur incorporation via Lawesson’s reagent or elemental sulfur .
  • Coupling Reactions: Using coupling agents (e.g., EDC/HOBt) to attach pyridine or benzamide moieties to the tetrahydrobenzo[b]thiophene core .
  • Heterocyclization: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with diazo compounds (e.g., ethyl diazoacetate) to form fused pyrazole or isoxazole derivatives .
  • Thiourea Derivatives: Benzoylisothiocyanate addition to thiophene precursors in 1,4-dioxane, followed by isolation via ice/water precipitation .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Full structural elucidation requires:

  • Spectroscopy: ¹H/¹³C NMR to assign proton environments and carbon types (e.g., ester carbonyl at ~170 ppm) . IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₃NO₂S for ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) .
  • X-ray Crystallography: Resolves bond angles and stereochemistry, as demonstrated for ethyl 2-acetamido derivatives .
  • Microanalysis: Ensures elemental composition (C, H, N, S) within 0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve the yield of derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in coupling reactions . Ethanol or dichloromethane (DCM) improves cyclization efficiency .
  • Temperature Control: Reflux (~80°C) for thiourea formation , while room temperature minimizes side reactions in diazo couplings .
  • Catalysts: Sodium ethoxide accelerates nucleophilic substitutions in heterocyclization .
  • Monitoring: TLC or HPLC tracks reaction progress; quenching with ice/water isolates products .

Advanced: What strategies resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions arise from tautomerism or impurities. Solutions include:

  • Cross-Validation: Compare NMR data with X-ray structures to confirm regiochemistry (e.g., acetamido vs. ester positioning) .
  • Isotopic Labeling: ¹³C-labeled precursors clarify ambiguous carbon signals in complex heterocycles .
  • 2D NMR: COSY and HSQC differentiate overlapping proton environments in fused-ring systems .
  • Reproducibility: Replicate syntheses to exclude batch-specific impurities .

Advanced: How do substituents influence reactivity in heterocyclic ring-forming reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or ester groups at the 3-position increase electrophilicity, favoring nucleophilic attacks (e.g., pyrazole formation with hydrazines) .
  • Electron-Donating Groups (EDGs): Methyl or methoxy groups reduce reactivity at the thiophene sulfur, requiring harsher conditions for cyclization .
  • Steric Effects: Bulky substituents (e.g., cyclohexylthio) slow ring closure but improve selectivity for specific isomers .

Basic: What solvents and catalysts are typically used in synthesis?

Methodological Answer:

  • Solvents: Ethanol (reflux for cyclocondensation) , DCM (room-temperature couplings) , DMF (high-temperature heterocyclization) .
  • Catalysts: Sodium ethoxide (base for nucleophilic substitutions) , ammonium chloride (byproduct in thiourea synthesis) , coupling agents (EDC/HOBt for amide bonds) .

Advanced: What in silico approaches predict biological activity of derivatives?

Methodological Answer:

  • Molecular Docking: Predicts binding to targets (e.g., tubulin for anticancer activity) using software like AutoDock .
  • QSAR Models: Correlates substituent parameters (Hammett σ, logP) with bioactivity data (e.g., IC₅₀ values) .
  • DFT Calculations: Evaluates electronic properties (e.g., HOMO/LUMO) to explain reactivity trends in SAR studies .

Advanced: How do structural modifications affect binding to biological targets?

Methodological Answer:

  • Core Modifications: Adding a pyridine ring () enhances π-π stacking with enzyme active sites.
  • Side Chains: Hydrophobic groups (e.g., cyclohexylthio in ) improve membrane permeability, while polar groups (e.g., nitro in ) increase hydrogen bonding.
  • Steric Effects: Bulky substituents at the 4-position reduce binding to shallow pockets (e.g., kinase ATP sites) .

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